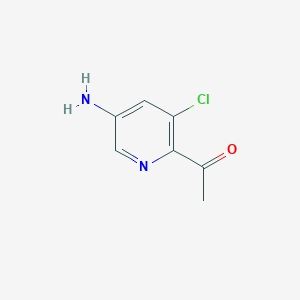
2-(tert-Butyl)-4-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-4-nitrobenzonitrile is an organic compound characterized by the presence of a tert-butyl group, a nitro group, and a nitrile group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4-nitrobenzonitrile typically involves the nitration of 2-(tert-Butyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butyl group can be involved in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Primary Amines: Resulting from the reduction of the nitrile group.
Substituted Derivatives: Various products depending on the electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-4-nitrobenzonitrile involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes leading to the formation of amino derivatives. The nitrile group can interact with nucleophiles, resulting in the formation of primary amines.
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butyl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzonitrile: Lacks the tert-butyl group, affecting its steric and electronic properties.
2-(tert-Butyl)-4-aminobenzonitrile: A reduction product of 2-(tert-Butyl)-4-nitrobenzonitrile.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-tert-butyl-4-nitrobenzonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)10-6-9(13(14)15)5-4-8(10)7-12/h4-6H,1-3H3 |
InChI-Schlüssel |
AFVPXZQTPSJUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)

![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)
![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)








